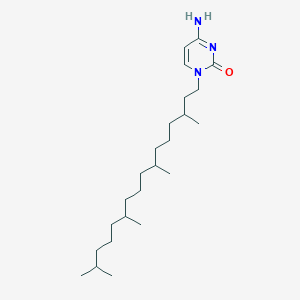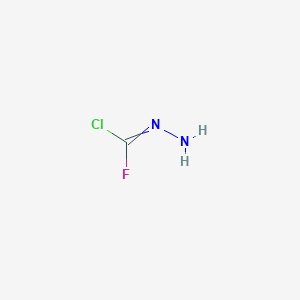
Carbonohydrazonic chloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonohydrazonic chloride fluoride is a chemical compound that contains carbon, hydrogen, nitrogen, chlorine, and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of carbonohydrazonic chloride fluoride typically involves the reaction of hydrazine derivatives with carbonyl compounds in the presence of chlorinating and fluorinating agents. One common method is the reaction of hydrazine hydrate with carbon tetrachloride and hydrogen fluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar reagents but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Carbonohydrazonic chloride fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other derivatives.
Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can produce various halogenated derivatives.
Aplicaciones Científicas De Investigación
Carbonohydrazonic chloride fluoride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives and halogenated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of carbonohydrazonic chloride fluoride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its action include inhibition of enzyme activity and disruption of cellular processes.
Comparación Con Compuestos Similares
Chlorine fluoride: Contains chlorine and fluorine atoms but lacks the hydrazine moiety.
Fluorinated carbon compounds: Share the presence of fluorine but differ in their carbon framework and functional groups.
Uniqueness: Carbonohydrazonic chloride fluoride is unique due to its combination of hydrazine, chlorine, and fluorine functionalities, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity set it apart from other similar compounds.
Propiedades
Número CAS |
156065-07-5 |
|---|---|
Fórmula molecular |
CH2ClFN2 |
Peso molecular |
96.49 g/mol |
Nombre IUPAC |
chloromethanehydrazonoyl fluoride |
InChI |
InChI=1S/CH2ClFN2/c2-1(3)5-4/h4H2 |
Clave InChI |
OTAJKSXSUAGGKA-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


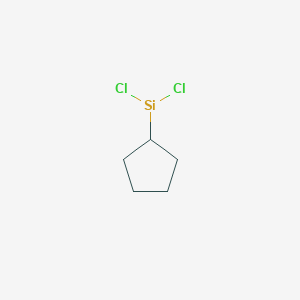
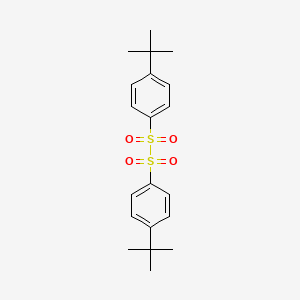
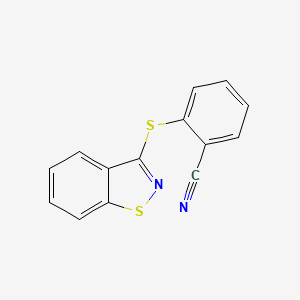
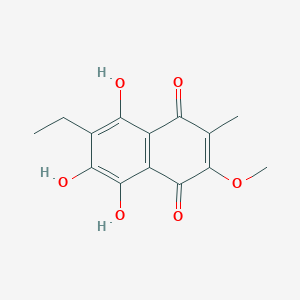
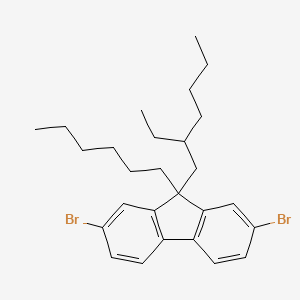


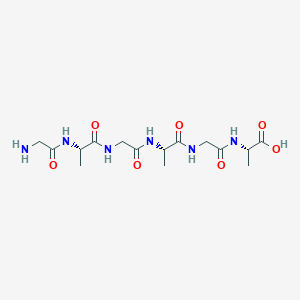


![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
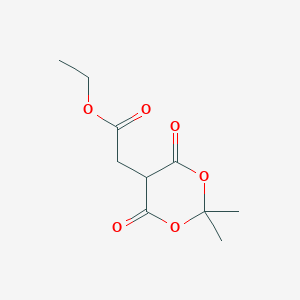
![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)
